molecular formula C8H8ClNO3 B8718646 Methyl N-(3-chloro-4-hydroxyphenyl)carbamate CAS No. 54840-08-3

Methyl N-(3-chloro-4-hydroxyphenyl)carbamate

Cat. No. B8718646
CAS RN: 54840-08-3
M. Wt: 201.61 g/mol
InChI Key: RDYWPHRUXXOABY-UHFFFAOYSA-N
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Description

Methyl N-(3-chloro-4-hydroxyphenyl)carbamate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
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properties

CAS RN

54840-08-3

Product Name

Methyl N-(3-chloro-4-hydroxyphenyl)carbamate

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl N-(3-chloro-4-hydroxyphenyl)carbamate

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)10-5-2-3-7(11)6(9)4-5/h2-4,11H,1H3,(H,10,12)

InChI Key

RDYWPHRUXXOABY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Powdered 4-amino-2-chlorophenol (210 grams, 1.46 moles) is added to a dry ethylacetate solution (2100 ml.) of phosgene (210 grams, 2.05 moles) and the mixture is stirred at 0°C. to 10°C. Slowly the reaction mixture is raised to reflux temperature after 1 hour. Further phosgene (20 grams) is passed through the solution during a one-half hour period, then the mixture is heated under reflux during another 30 minute period, cooled to 40°C., and rapidly filtered. The filtrate is evaporated under reduced pressure to a volume of 900 ml. An infrared spectrum of this oil has a peak at 2260 cm.-1 (N=C=O). The isocyanate solution is added to methanol (1.8 liters) with stirring, and the reaction is brought to reflux for 16 hours, then set aside at 20°C. for 48 hours. Evaporation of the reaction mixture affords a viscous oil. Addition of benzene (2 × 300 ml.) followed by evaporation causes the oil to solidify. The crude solid is vacuum dried, melting point 96°C. to 98°C., 250.5 grams (86%). Crystallization of a 5 gram sample from benzene (trace n-hexane) affords crystals, melting point 104°C. to 105°C., 2.76 grams (47%).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
2100 mL
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5 ml of water and 2.5 ml of 10% aqueous sodium hydroxide solution were carefully added to 1.70 g of 4-amino-2-chlorophenol cooled in an ice-water bath and 2 ml of methyl chloroformate were added dropwise to the resulting mixture. The reaction mixture was then stirred for 3 hours at room temperature, at the end of which it was acidified with 4 ml of 2N hydrochloric acid, and the resulting mixture was extracted with methylene; chloride. The resulting extract was washed with water and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure to give a crude crystalline solid which was purified by column chromatography through silica gel using a 2:1 by volume mixture of hexane and ethyl acetate as the eluent to give 2.08 g (yield 87%) of the title compound as a pale brown crystalline solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
87%

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